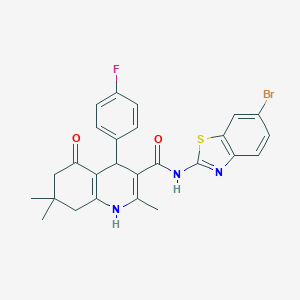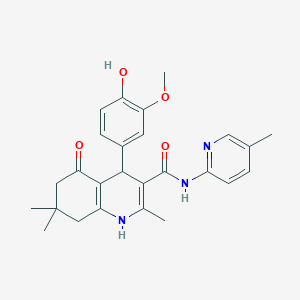
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential use as a therapeutic agent. It belongs to the class of heterocyclic compounds and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been suggested that it may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has low toxicity and does not affect normal cells. It has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic use.
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its low toxicity and specificity towards cancer cells. However, its limited solubility in water may pose a challenge in certain experiments.
Future Directions
Future research on N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide could focus on its potential use as a combination therapy with other anticancer agents. Additionally, further studies could investigate its mechanism of action and potential use in other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide shows promise as a potential therapeutic agent for cancer treatment. Its low toxicity and specificity towards cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in other diseases.
Synthesis Methods
Several methods have been reported for the synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One such method involves the reaction of 6-bromo-2-aminobenzothiazole with 4-fluoroaniline, followed by cyclization with 3-dimethylaminocrotonic acid and subsequent condensation with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield the final compound.
Scientific Research Applications
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels necessary for tumor growth.
properties
Product Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Molecular Formula |
C26H23BrFN3O2S |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H23BrFN3O2S/c1-13-21(24(33)31-25-30-17-9-6-15(27)10-20(17)34-25)22(14-4-7-16(28)8-5-14)23-18(29-13)11-26(2,3)12-19(23)32/h4-10,22,29H,11-12H2,1-3H3,(H,30,31,33) |
InChI Key |
HMRCLSWYBFRGMV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304124.png)
![3-amino-N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304125.png)
![3-amino-N-(2-naphthyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304126.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304129.png)